molecular formula C12H18O2 B8353614 1-Dimethoxymethyl-4-propyl-benzene

1-Dimethoxymethyl-4-propyl-benzene

Cat. No.: B8353614
M. Wt: 194.27 g/mol
InChI Key: MEFODBYPVOKGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dimethoxymethyl-4-propyl-benzene is a substituted aromatic compound featuring a benzene ring with a dimethoxymethyl group (–CH(OCH₃)₂) and a propyl (–CH₂CH₂CH₃) substituent at the para position.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-propylbenzene

InChI

InChI=1S/C12H18O2/c1-4-5-10-6-8-11(9-7-10)12(13-2)14-3/h6-9,12H,4-5H2,1-3H3

InChI Key

MEFODBYPVOKGPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

1-Methoxy-4-propylbenzene (CAS 104-45-0)

Structural Features :

  • Molecular Formula: C₁₀H₁₄O
  • Substituents: Single methoxy (–OCH₃) and propyl groups.

Key Comparisons :

  • Reactivity : The absence of a dimethoxymethyl group reduces electron density on the aromatic ring compared to the target compound. This likely decreases electrophilic substitution reactivity .
  • Physical Properties : Lower molecular weight (150.22 g/mol vs. ~194.27 g/mol for the target compound) may result in a lower boiling point.
  • Applications : Used in fragrances and intermediates; the dimethoxymethyl variant could offer enhanced stability or solubility.

1-(3,3-Diethoxy-2-methylpropyl)-4-isopropylbenzene (CAS 7149-24-8)

Structural Features :

  • Molecular Formula: C₁₈H₂₈O₂
  • Substituents: Diethoxy acetal (–CH(C₂H₅O)₂) and isopropyl (–CH(CH₃)₂) groups.

Key Comparisons :

  • Lipophilicity: The larger alkyl chain (isopropyl vs. propyl) and ethoxy groups enhance hydrophobicity, affecting solubility in nonpolar solvents .
  • Synthetic Utility : The acetal group may serve as a protective moiety in organic reactions, unlike the dimethoxymethyl group.

1-(Cyclopropylmethyl)-4-methoxybenzene (CAS 16510-27-3)

Structural Features :

  • Molecular Formula: C₁₁H₁₄O
  • Substituents: Cyclopropylmethyl (–CH₂C₃H₅) and methoxy groups.

Key Comparisons :

  • Toxicity : Classified under acute toxicity Category 4 (oral, dermal, inhalation), suggesting moderate hazard levels. Similar precautions may apply to the target compound .

1,1'-(2-Methylpropane-1,1-diyl)bis(4-methoxybenzene)

Structural Features :

  • Molecular Formula: C₂₀H₂₄O₂
  • Substituents: Bis(methoxybenzene) linked via a methylpropane bridge.

Key Comparisons :

  • Electronic Effects : Two methoxy groups on separate rings may delocalize electron density differently than a single dimethoxymethyl group.

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